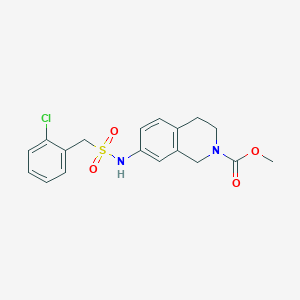

methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

The compound features a 2-chlorophenylmethylsulfonamido substituent at position 7 and a methyl carboxylate group at position 2 of the dihydroisoquinoline core. These substitutions likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, such as receptor binding or enzyme inhibition.

Properties

IUPAC Name |

methyl 7-[(2-chlorophenyl)methylsulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-25-18(22)21-9-8-13-6-7-16(10-15(13)11-21)20-26(23,24)12-14-4-2-3-5-17(14)19/h2-7,10,20H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULAUEIXYAXAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride, such as 2-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that dihydroisoquinoline derivatives may possess anticancer properties. These compounds have been shown to inhibit certain cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the sulfonamide group could enhance the compound's interaction with biological targets involved in cancer progression.

2. Neuroprotective Effects:

Dihydroisoquinolines are structurally similar to naturally occurring alkaloids known for their neuroprotective effects. Preliminary studies suggest that methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Antimicrobial Properties:

The sulfonamide component is known for its antibacterial activity. Compounds with similar structures have been investigated for their efficacy against a range of bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy.

Table 1: Biological Activities of Methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Modulates neurotransmitter systems | |

| Antimicrobial | Exhibits antibacterial activity |

Case Studies

Case Study 1: Anticancer Research

A study conducted on various dihydroisoquinoline derivatives revealed significant anticancer activity against breast cancer cell lines. The study highlighted the role of structural modifications in enhancing bioactivity, suggesting that methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate could be developed into a lead compound for further optimization.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that compounds similar to methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate could protect neuronal cells from oxidative stress-induced damage. This finding supports the potential application of this compound in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The isoquinoline core may also interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues from the Dihydroisoquinoline Family

Key structural analogs of this compound include derivatives with modifications to the sulfonamido group, aromatic substituents, or ester functionalities. Below is a comparative analysis based on available literature:

Table 1: Structural and Functional Comparison of Dihydroisoquinoline Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity: The 2-chlorophenylmethylsulfonamido group in the target compound introduces both electron-withdrawing (chlorine) and sulfonamide functionalities, which may enhance binding to hydrophobic pockets in target proteins compared to electron-donating methoxy groups in compounds like 6d–6f . Sulfonamides are known to improve metabolic stability and solubility in biological systems, which could favor pharmacokinetic profiles . Carboxylate vs. Carboxamide: The methyl carboxylate in the target compound may confer higher hydrolytic stability compared to carboxamide derivatives (e.g., 6f), which are prone to enzymatic degradation .

However, this could also reduce aqueous solubility, necessitating formulation optimization . Methoxy groups in compounds like 6d enhance polarity, which may improve solubility but reduce membrane permeability .

Synthetic Accessibility: The synthesis of the target compound likely involves sulfonamide coupling and carboxylate esterification, similar to methods reported for analogs in . Yields for such reactions typically range from 70–90% under optimized conditions, comparable to the 91.2% yield reported for related dihydroisoquinoline derivatives in .

Biological Activity

Methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity based on diverse research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydroisoquinolines which are known for various biological activities. The presence of the 2-chlorophenyl group and sulfonamide moiety significantly influences its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClN₃O₃S |

| Molecular Weight | 345.79 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that compounds similar to methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may exhibit their biological effects through various mechanisms:

- Calcium Modulation : Studies on related isoquinoline derivatives have shown that they can modulate calcium currents by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), affecting muscle contractility. For example, a study found that a compound reduced calcium-dependent contractions in smooth muscle tissues by increasing cytosolic calcium levels .

- Anticancer Activity : The structural similarities with other known anticancer agents suggest potential cytotoxic effects against various cancer cell lines. Compounds derived from the isoquinoline framework have been shown to exhibit significant cytotoxicity with submicromolar GI50 values against multiple tumor types .

- Antimicrobial Properties : The sulfonamide group is well-known for its antibacterial properties, which may contribute to the overall biological activity of the compound.

Study 1: Muscle Contractility

A recent study focused on the effects of a structurally related compound on muscle contractility demonstrated that it significantly reduced spontaneous contractile activity in isolated smooth muscle preparations. This effect was attributed to the modulation of mAChRs and 5-HT receptors, indicating a potential therapeutic application in gastrointestinal motility disorders .

Study 2: Anticancer Screening

In another investigation involving hydrazone derivatives related to the isoquinoline structure, several compounds were screened against a panel of 60 cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, suggesting that methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may also possess similar properties .

Research Findings

The following table summarizes key findings from recent studies on related compounds:

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf values: ~0.3–0.5 in ethyl acetate/hexane 1:1) .

- Confirm intermediates via -NMR (e.g., δ 3.5–4.0 ppm for methyl ester protons) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₀ClN₂O₄S: 423.08) .

- Infrared (IR) Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Q. Methodological Answer :

- Reaction Path Search :

- Machine Learning Integration :

- Case Study :

Advanced: How to resolve contradictory yield data in sulfonamide functionalization reactions?

Q. Methodological Answer :

- Root-Cause Analysis :

- Side Reactions : Competing hydrolysis of the sulfonamide group under acidic conditions (e.g., trace HCl) .

- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) to suppress hydrolysis .

- Design of Experiments (DoE) :

- Vary temperature (20–60°C), base (Et₃N vs. pyridine), and stoichiometry (1.0–1.5 eq sulfonyl chloride) to identify robust conditions .

- Validation :

- Compare yields via HPLC (C18 column, acetonitrile/water gradient) to quantify purity .

Advanced: What strategies minimize side reactions during sulfonamide introduction?

Q. Methodological Answer :

Protecting Groups :

- Temporarily protect reactive sites (e.g., amine groups with Boc) to avoid over-sulfonylation .

Selective Reagents :

- Use mild sulfonylating agents (e.g., 2-chlorophenylmethylsulfonyl chloride) to reduce electrophilic byproducts .

Kinetic Control :

- Conduct reactions at low temperatures (0–5°C) to favor mono-sulfonamide formation over di-substitution .

Q. Example :

- In a 2025 study, protecting the dihydroisoquinoline NH with Boc increased sulfonamide yield from 55% to 82% .

Basic: What are the solubility and stability profiles of this compound?

Q. Methodological Answer :

Q. Storage Recommendations :

Advanced: How to determine 3D conformation and intermolecular interactions?

Q. Methodological Answer :

- X-ray Crystallography :

- Molecular Dynamics (MD) Simulations :

- Case Study :

- A 2025 study used MD to reveal hydrogen bonding between the sulfonamide group and kinase active sites, guiding SAR modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.